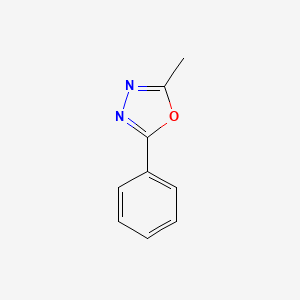

2-Methyl-5-phenyl-1,3,4-oxadiazole

Vue d'ensemble

Description

2-Methyl-5-phenyl-1,3,4-oxadiazole is a type of heterocyclic compound. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process is often assisted by microwaves, which can yield satisfactory results . Other methods include the cyclodehydration reaction of diacylhydrazines with sulfuric acid, thionyl chloride, polyphosphoric acid, phosphoryl chloride, trifluoromethanesulfonic anhydride, phosphorus pentoxide, or triphenylphosphine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The structure also includes a methyl group and a phenyl group .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles involve various processes such as cyclodehydration, substitution, and hydrolysis . These reactions are often facilitated by the use of microwaves .Applications De Recherche Scientifique

1. Application in Organic Light-Emitting Diodes (OLEDs)

2-Methyl-5-phenyl-1,3,4-oxadiazole derivatives exhibit properties useful in OLED applications. They have been studied for their delayed luminescence, essential for high-efficiency OLEDs. Compounds like 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole show blue-shifted fluorescence and efficient reverse intersystem crossing rates, contributing to OLEDs with higher external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

2. Role in Liquid Crystal Displays

These derivatives have been used in synthesizing new mesogens exhibiting cholesteric and nematic/smectic A mesophases. Their photoluminescent properties are significant, showing strong blue fluorescence emission, making them suitable for applications in liquid crystal displays (Han et al., 2010).

3. Photoluminescence Properties

The this compound and its derivatives have been extensively studied for their photoluminescence properties. These compounds are characterized by significant shifts in absorption and fluorescence spectra, which are crucial for applications in photonic and optoelectronic devices (Gaenko et al., 2006).

4. Synthesis and Characterization

Research on the synthesis and characterization of various 2-methyl-5-aryl-1,3,4-oxadiazole derivatives has provided insights into their structure and properties. These studies are foundational for exploring their applications in different fields, including electronics and materials science (Popova et al., 1997).

Safety and Hazards

Orientations Futures

The future directions for the research and development of 1,3,4-oxadiazoles include finding out about new molecules with potential biological effects not yet described in the literature . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Mécanisme D'action

Target of Action

It’s known that 1,3,4-oxadiazole derivatives have a broad biological activity spectrum, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

1,3,4-oxadiazole derivatives have been reported to act on several enzymes such as thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They also act on some pathways like inhibiting telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .

Biochemical Pathways

These might include pathways related to cell proliferation, inflammation, oxidative stress, and various signaling pathways .

Pharmacokinetics

The chemical structure of 1,3,4-oxadiazole derivatives suggests that they might have good bioavailability due to their heterocyclic nature .

Result of Action

Given the broad range of biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound might have various effects at the molecular and cellular level, including inhibition of cell proliferation, modulation of inflammatory responses, and alteration of various signaling pathways .

Action Environment

It’s known that the reactivity of 1,3,4-oxadiazole derivatives is mainly influenced by their aromaticity . This suggests that factors affecting the aromaticity of the compound, such as pH and temperature, might influence its action and stability.

Propriétés

IUPAC Name |

2-methyl-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQACJBDAQZPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193472 | |

| Record name | Methyl phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4046-03-1 | |

| Record name | Methyl phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)